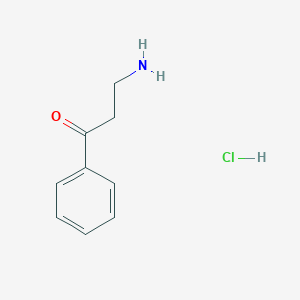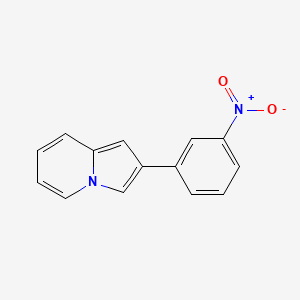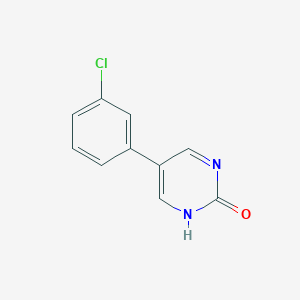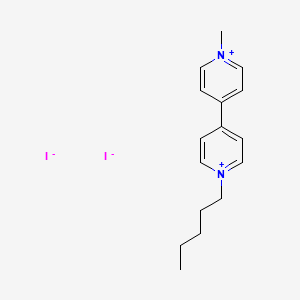
1-Methyl-1'-pentyl-4,4'-bipyridinium diiodide
Übersicht
Beschreibung
1-Methyl-1'-pentyl-4,4'-bipyridinium diiodide, also known as paraquat, is a highly toxic herbicide widely used in agriculture. It is a bipyridyl compound that acts as a redox cycling agent, generating reactive oxygen species (ROS) and causing oxidative stress in cells. Despite its toxicity, paraquat has been extensively studied for its potential applications in scientific research, particularly in the fields of toxicology, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Paraquat has been used extensively in scientific research as a tool to induce oxidative stress and study its effects on cells and organisms. It has been used in toxicology studies to investigate the mechanisms of toxicity and develop antidotes. It has also been used in pharmacology studies to test the efficacy of antioxidants and other compounds in mitigating oxidative stress. In biochemistry, 1-Methyl-1'-pentyl-4,4'-bipyridinium diiodide has been used to study the role of ROS in cellular signaling and disease processes.
Wirkmechanismus
Paraquat acts as a redox cycling agent, accepting electrons from cellular components and generating ROS in the process. The ROS produced by 1-Methyl-1'-pentyl-4,4'-bipyridinium diiodide can cause oxidative damage to cellular components such as lipids, proteins, and DNA. This can lead to cell death and tissue damage. Paraquat is particularly toxic to cells that rely heavily on oxidative metabolism, such as lung cells and dopaminergic neurons.
Biochemische Und Physiologische Effekte
Paraquat has a wide range of biochemical and physiological effects on cells and organisms. It can induce oxidative stress, inflammation, and apoptosis. It can also cause mitochondrial dysfunction and disrupt cellular signaling pathways. In animals, 1-Methyl-1'-pentyl-4,4'-bipyridinium diiodide exposure can cause lung damage, liver damage, and neurotoxicity. In humans, 1-Methyl-1'-pentyl-4,4'-bipyridinium diiodide exposure has been linked to Parkinson's disease and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Paraquat has several advantages as a research tool. It is relatively inexpensive and easy to synthesize. It can induce oxidative stress in a controlled and reproducible manner. However, 1-Methyl-1'-pentyl-4,4'-bipyridinium diiodide also has several limitations. It is highly toxic and requires careful handling. It can be difficult to control the dose and duration of exposure. It is also not a perfect model for oxidative stress, as it generates ROS in a non-physiological manner.
Zukünftige Richtungen
Of 1-Methyl-1'-pentyl-4,4'-bipyridinium diiodide research include developing more precise methods of inducing oxidative stress and exploring its role in disease processes.
Eigenschaften
IUPAC Name |
1-methyl-4-(1-pentylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2.2HI/c1-3-4-5-10-18-13-8-16(9-14-18)15-6-11-17(2)12-7-15;;/h6-9,11-14H,3-5,10H2,1-2H3;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUUPVYBNFRVQH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[I-].[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22I2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50996787 | |
| Record name | 1-Methyl-1'-pentyl-4,4'-bipyridin-1-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50996787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1'-pentyl-4,4'-bipyridinium diiodide | |
CAS RN |
75337-72-3 | |
| Record name | 4,4'-Bipyridinium, 1-methyl-1'-pentyl-, diiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075337723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-1'-pentyl-4,4'-bipyridin-1-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50996787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



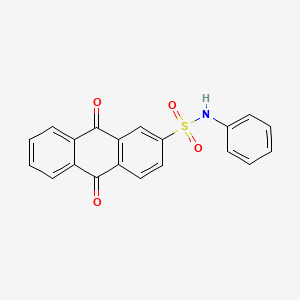
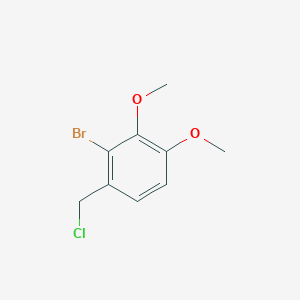
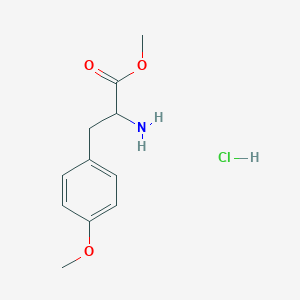
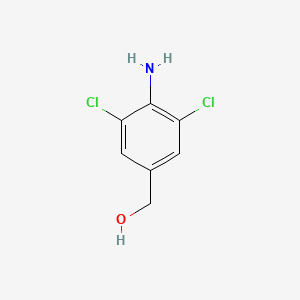
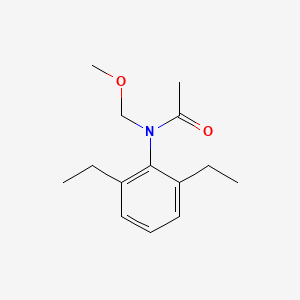
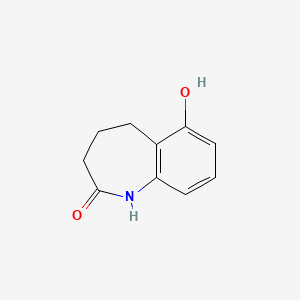


![1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B3056868.png)
![2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B3056869.png)

